Pemigatinib-D6 -

Pemigatinib-D6

Catalog Number: EVT-13976354
CAS Number:
Molecular Formula: C24H27F2N5O4
Molecular Weight: 493.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Pemigatinib-D6 is a deuterated analog of pemigatinib, a selective inhibitor of fibroblast growth factor receptors (FGFRs), specifically targeting FGFR1, FGFR2, and FGFR3. This compound is primarily utilized for the treatment of locally advanced or metastatic cholangiocarcinoma in patients with specific genetic alterations in the FGFR2 gene. The drug operates by inhibiting the phosphorylation and signaling pathways associated with these receptors, thereby impeding cancer cell proliferation and survival.

Source

Pemigatinib was developed by Incyte Corporation and is marketed under the trade name Pemazyre. It received accelerated approval from the U.S. Food and Drug Administration in 2020 for its indicated use in cholangiocarcinoma patients with FGFR2 fusions or rearrangements . The chemical structure of pemigatinib includes deuterium atoms in its D6 form, which may influence its pharmacokinetic properties.

Classification

Pemigatinib-D6 falls under the category of antineoplastic agents, specifically classified as a kinase inhibitor. It targets receptor tyrosine kinases involved in various oncogenic processes, making it a critical therapeutic agent in oncology .

Synthesis Analysis

Methods

The synthesis of pemigatinib-D6 involves deuteration of the original pemigatinib compound. Deuteration typically enhances the stability and metabolic profile of pharmaceuticals. The general approach includes:

  1. Starting Materials: Utilizing the base structure of pemigatinib.
  2. Deuteration Process: Incorporating deuterium into specific positions of the molecule through chemical reactions such as exchange reactions or direct synthesis methods.
  3. Purification: Employing techniques like chromatography to isolate and purify the final product.

Technical Details

Molecular Structure Analysis

Structure

Pemigatinib-D6 retains the core structure of pemigatinib but features deuterium substitutions. The molecular formula for pemigatinib is C_22H_24N_4O_3S, and for pemigatinib-D6, it would be C_22D_6N_4O_3S, reflecting the addition of six deuterium atoms.

Data

  • Molecular Weight: The molecular weight will be slightly increased due to the heavier deuterium isotopes.
  • Chemical Structure: The structural formula can be represented as follows:
    C22H24N4O3SC22D6N4O3S\text{C}_{22}\text{H}_{24}\text{N}_{4}\text{O}_{3}\text{S}\rightarrow \text{C}_{22}\text{D}_{6}\text{N}_{4}\text{O}_{3}\text{S}
Chemical Reactions Analysis

Reactions

Pemigatinib-D6 undergoes various chemical reactions typical for kinase inhibitors, including:

  • Phosphorylation Inhibition: By binding to FGFRs, it prevents phosphorylation events that are crucial for tumor cell signaling.
  • Metabolic Pathways: The presence of deuterium may alter metabolic pathways compared to non-deuterated forms, potentially leading to modified half-lives and bioavailability.

Technical Details

The interactions with biological targets involve complex kinetics that can be studied using enzyme assays and cellular models to assess inhibition potency and selectivity against FGFRs.

Mechanism of Action

Process

Pemigatinib-D6 exerts its therapeutic effects by:

  1. Binding to FGFRs: It selectively binds to fibroblast growth factor receptors on cancer cells.
  2. Inhibition of Signaling Pathways: This binding inhibits downstream signaling pathways that promote cell division and survival.
  3. Reduction in Tumor Growth: By blocking these pathways, pemigatinib-D6 effectively reduces tumor cell proliferation and induces apoptosis in cells with FGFR alterations.

Data

Clinical studies have demonstrated that inhibition of FGFR signaling leads to significant reductions in tumor size in patients with cholangiocarcinoma harboring FGFR2 fusions .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid crystalline form.
  • Solubility: Solubility characteristics may differ from those of non-deuterated pemigatinib due to changes in molecular weight.

Chemical Properties

Applications

Pemigatinib-D6 is primarily used in scientific research focused on cancer therapy, particularly:

  • Oncology Research: Investigating its efficacy against various malignancies associated with FGFR alterations.
  • Pharmacokinetics Studies: Understanding how deuteration affects drug metabolism and bioavailability compared to standard pemigatinib.
  • Combination Therapies: Exploring synergistic effects with other anticancer agents targeting different pathways.

Properties

Product Name

Pemigatinib-D6

IUPAC Name

11-[2,6-difluoro-3,5-bis(trideuteriomethoxy)phenyl]-13-ethyl-4-(morpholin-4-ylmethyl)-5,7,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraen-12-one

Molecular Formula

C24H27F2N5O4

Molecular Weight

493.5 g/mol

InChI

InChI=1S/C24H27F2N5O4/c1-4-30-21-14(11-27-23-16(21)9-15(28-23)13-29-5-7-35-8-6-29)12-31(24(30)32)22-19(25)17(33-2)10-18(34-3)20(22)26/h9-11H,4-8,12-13H2,1-3H3,(H,27,28)/i2D3,3D3

InChI Key

HCDMJFOHIXMBOV-XERRXZQWSA-N

Canonical SMILES

CCN1C2=C3C=C(NC3=NC=C2CN(C1=O)C4=C(C(=CC(=C4F)OC)OC)F)CN5CCOCC5

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC(=C(C(=C1F)N2CC3=CN=C4C(=C3N(C2=O)CC)C=C(N4)CN5CCOCC5)F)OC([2H])([2H])[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.